molecular formula C10H14ClNO3 B2707819 [(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride CAS No. 125756-86-7

[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride

Cat. No.: B2707819
CAS No.: 125756-86-7
M. Wt: 231.68
InChI Key: KAONQUPYFKRWLP-UHFFFAOYSA-N
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Description

[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride is a chemical compound of interest in agricultural and plant science research. It belongs to a class of synthetic auxins, or plant growth regulators, which mimic the activity of natural plant hormones. These compounds are extensively studied for their herbicidal potential and their ability to selectively control broadleaf weeds . The core structure of this compound is a phenoxyacetic acid derivative, a class known for its effectiveness and good water solubility . Researchers investigate its mechanism of action, which is believed to involve the disruption of normal plant growth processes, leading to uncontrolled growth and eventual plant death. The specific substitution pattern on the pyridinyl ring may influence its activity, selectivity, and environmental fate, making it a valuable candidate for structure-activity relationship (SAR) studies. The hydrochloride salt form offers improved stability and handling properties for experimental use. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-ethyl-6-methylpyridin-3-yl)oxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-3-8-9(14-6-10(12)13)5-4-7(2)11-8;/h4-5H,3,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAONQUPYFKRWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-ethyl-6-methylpyridine, is synthesized through alkylation reactions involving pyridine and appropriate alkyl halides.

    Etherification: The pyridine derivative undergoes etherification with chloroacetic acid in the presence of a base such as sodium hydroxide to form [(2-Ethyl-6-methylpyridin-3-yl)oxy]acetic acid.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyridinylacetic acid derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogues
Compound Name Substituents on Pyridine Ring Similarity Score* Key Properties/Applications
[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride 2-Ethyl, 6-methyl, 3-oxyacetic acid High lipophilicity; potential enzyme modulation
2-(Pyridin-4-yl)acetic acid hydrochloride None (parent pyridin-4-yl) 0.88 High aqueous solubility; used in drug synthesis
2-(Pyridin-3-yl)acetic acid hydrochloride None (parent pyridin-3-yl) 0.88 Intermediate in bioactive molecule synthesis
Methyl 2-(pyridin-3-yl)acetate Methyl ester at acetic acid 0.88 Ester form improves membrane permeability
2-(6-Aminopyridin-3-yl)acetic acid 6-Amino substituent 0.86 Enhanced hydrogen-bonding capacity
trans-4-Dimethylaminocrotonic acid hydrochloride Dimethylamino group on crotonic acid Conjugated system; potential antimicrobial activity

*Similarity scores (0–1) are derived from structural alignment algorithms .

Biological Activity

[(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride, also known as EMHDPA, is a compound derived from 3-hydroxypyridine that has garnered attention for its diverse biological activities, particularly in neuroprotection and cardioprotection. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activities

  • Cerebroprotective Effects :
    • EMHDPA has demonstrated significant cerebroprotective effects in experimental models of bacterial meningitis. In a study involving rats with pneumococcal meningitis, the administration of EMHDPA resulted in an 80% survival rate compared to the control group. Treated animals exhibited improved neurological function and reduced oxidative stress markers, indicating its potential as a therapeutic agent in neuroprotection .
  • Antioxidant Properties :
    • The compound has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase while reducing markers of oxidative stress, including malondialdehyde and nitric oxide levels. This suggests that EMHDPA may mitigate oxidative damage in neuronal tissues .
  • Cardioprotective Effects :
    • EMHDPA is reported to improve tissue tolerance to hypoxia and enhance recovery post-ischemia. It reduces cellular oxygen demand and protects against oxidative stress, making it a candidate for treating conditions associated with ischemic damage .

The biological activity of EMHDPA can be attributed to several mechanisms:

  • Inhibition of Lipid Peroxidation : EMHDPA appears to block lipid peroxidation processes, which are critical in the pathogenesis of various neurodegenerative diseases.
  • Activation of Antioxidant Defense Systems : The compound activates endogenous antioxidant systems, thereby enhancing cellular resilience against oxidative stress.
  • Neurotransmitter Modulation : While specific neurotransmitter interactions have yet to be fully elucidated, compounds in the pyridine class often influence neurotransmitter systems, which may contribute to their nootropic effects.

Case Studies

  • Experimental Meningitis Model :
    • In a controlled study, rats were divided into three groups: intact (uninfected), control (Ceftriaxone only), and treatment (Ceftriaxone + EMHDPA). The treatment group showed significant improvements in survival rates and neurological assessments compared to controls, indicating the efficacy of EMHDPA in managing bacterial meningitis .
  • Oxidative Stress Assessment :
    • The impact of EMHDPA on oxidative stress was quantified by measuring levels of various biomarkers before and after treatment. Results indicated a marked decrease in oxidative stress markers in treated animals compared to controls, supporting the hypothesis that EMHDPA exerts protective effects through antioxidant mechanisms .

Comparative Data Table

ParameterControl Group (Ceftriaxone)Treatment Group (Ceftriaxone + EMHDPA)
Survival Rate50%80%
Neurological Deficit ScoreHighLow
Catalase ActivityBaselineIncreased by 17%
Superoxide Dismutase ActivityBaselineIncreased by 34%
Malondialdehyde LevelsElevatedDecreased by 50%
Nitric Oxide LevelsElevatedDecreased by 85%

Q & A

Q. What are the recommended synthetic pathways for [(2-Ethyl-6-methyl-3-pyridinyl)oxy]acetic acid hydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Route : Based on analogous pyridinyloxy acetic acid derivatives (e.g., triclopyr in ), synthesis typically involves nucleophilic substitution between a substituted pyridine derivative (e.g., 2-ethyl-6-methyl-3-hydroxypyridine) and chloroacetic acid under basic conditions, followed by hydrochloric acid salt formation.
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection at 254 nm .
  • Purity Optimization : Employ iterative solvent crystallization and confirm via NMR (¹H/¹³C) to detect residual solvents or unreacted precursors. Adjust reaction stoichiometry and temperature to minimize byproducts .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Refer to safety data for structurally similar pyridine derivatives (). Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation of dust or vapors.
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested; provide water for rinsing .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation. Label containers with GHS warnings (e.g., H319: serious eye irritation) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm the pyridine ring substitution pattern (e.g., ethyl and methyl groups at positions 2 and 6) and acetic acid linkage. Compare with reference spectra of related compounds (e.g., fluroxypyr in ) .
    • FTIR : Validate the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (C-N stretch ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and isotopic pattern matching theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Case Example : If NMR reveals unexpected splitting patterns (e.g., due to rotamers or impurities), perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects from impurities.
  • Validation : Cross-reference with computational methods (DFT-based chemical shift predictions) using software like Gaussian or ACD/Labs. Compare with crystallographic data (if available) for bond-length validation .
  • Contingency : If impurities persist, use preparative HPLC with a C18 column (acetonitrile:water + 0.1% TFA) to isolate the target compound and re-analyze .

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature?

Methodological Answer:

  • Stability Protocol :
    • pH Studies : Prepare buffers (pH 2–10) and incubate the compound at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify using calibration curves.
    • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For solution stability, store at 25°C, 40°C, and 60°C, sampling at intervals .
  • Data Interpretation : Identify degradation products (e.g., hydrolyzed pyridine derivatives) and propose mechanisms (e.g., ester hydrolysis, ring oxidation). Validate with stability-indicating assays .

Q. How can researchers address low yields in the coupling reaction during synthesis?

Methodological Answer:

  • Optimization Strategies :
    • Catalysis : Test coupling agents like EDC/NHS (as in ) to improve acetic acid activation.
    • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for reactivity.
    • Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .
  • Byproduct Analysis : Characterize low-yield batches via LC-MS to identify side reactions (e.g., O-alkylation vs. N-alkylation). Adjust protecting groups if necessary .

Q. What methodologies are recommended for investigating this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., MMP3 from ) on gold sensor chips and measure binding kinetics (ka, kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into protein solutions.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of related ligand-protein complexes .

Q. How should contradictory data on the compound’s solubility be analyzed?

Methodological Answer:

  • Experimental Replicates : Conduct solubility tests in triplicate across solvents (water, DMSO, ethanol) using UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives).
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects. If solubility varies with particle size, employ nano-milling or co-solvent systems .
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility and identify outliers for further study .

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